1-(2-naphthylsulfonyl)-4-(4-nitrophenyl)piperazine
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Overview
Description
1-(2-naphthylsulfonyl)-4-(4-nitrophenyl)piperazine is an organic compound that features a piperazine ring substituted with a 2-naphthylsulfonyl group and a 4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-naphthylsulfonyl)-4-(4-nitrophenyl)piperazine typically involves the reaction of 1-(2-naphthylsulfonyl)piperazine with 4-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-naphthylsulfonyl)-4-(4-nitrophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, organic solvents, and bases like triethylamine.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 1-(2-naphthylsulfonyl)-4-(4-aminophenyl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Cleaved products such as 2-naphthylsulfonic acid and 4-nitrophenylpiperazine.
Scientific Research Applications
1-(2-naphthylsulfonyl)-4-(4-nitrophenyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting specific receptors or enzymes.
Materials Science: The compound’s unique structural features make it a candidate for use in the design of novel materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: The compound can be utilized in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-naphthylsulfonyl)-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and nitrophenyl groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The piperazine ring provides structural flexibility, allowing the compound to adopt conformations that enhance its binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-(2-naphthylsulfonyl)-4-phenylpiperazine: Lacks the nitro group, which may affect its reactivity and binding properties.
1-(2-naphthylsulfonyl)-4-(4-methylphenyl)piperazine: Contains a methyl group instead of a nitro group, leading to different electronic and steric effects.
1-(2-naphthylsulfonyl)-4-(4-chlorophenyl)piperazine: The presence of a chlorine atom can influence the compound’s reactivity and interaction with molecular targets.
Uniqueness
1-(2-naphthylsulfonyl)-4-(4-nitrophenyl)piperazine is unique due to the presence of both the sulfonyl and nitrophenyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-naphthalen-2-ylsulfonyl-4-(4-nitrophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c24-23(25)19-8-6-18(7-9-19)21-11-13-22(14-12-21)28(26,27)20-10-5-16-3-1-2-4-17(16)15-20/h1-10,15H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHCEZWFXJZECH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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